

An In-depth Technical Guide to the Chemical Properties of Dipivaloylmethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipivaloylmethane*

Cat. No.: *B073088*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipivaloylmethane (DPM), systematically known as 2,2,6,6-tetramethyl-3,5-heptanedione, is a β -diketone that plays a significant role in coordination chemistry and materials science. Its bulky tert-butyl groups confer unique properties, including high thermal stability and volatility to its metal complexes. These characteristics make it a valuable ligand in various applications, such as chemical vapor deposition (CVD) and as a catalyst in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties of **Dipivaloylmethane**, including its physical characteristics, spectral data, synthesis, and key chemical behaviors such as keto-enol tautomerism.

Physical and Chemical Properties

Dipivaloylmethane is a colorless to light yellow liquid at room temperature.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₀ O ₂	[1] [3]
Molecular Weight	184.28 g/mol	
CAS Number	1118-71-4	[1] [3]
Appearance	Colorless to light yellow clear liquid	
Melting Point	19 °C	[2]
Boiling Point	72-73 °C at 6 mmHg	[2]
Density	0.883 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.459	[2]
Flash Point	67 °C (closed cup)	
pKa	Estimated to be in the range of 9-13 (typical for β -dicarbonyls)	
Solubility	Difficult to mix with water.	[2]

Synthesis of Dipivaloylmethane

The synthesis of **Dipivaloylmethane** can be achieved through a Claisen condensation reaction between an ester and a ketone. A common method involves the reaction of methyl pivalate with pinacolone in the presence of a strong base.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: Synthesis of Dipivaloylmethane

Materials:

- Methyl pivalate
- Pinacolone (tert-butyl methyl ketone)
- Sodium amide (NaNH₂) or other strong base

- Anhydrous diethyl ether or other suitable aprotic solvent
- Water
- Hydrochloric acid (dilute)
- Organic solvent for extraction (e.g., diethyl ether)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add a suspension of sodium amide in anhydrous diethyl ether.
- With vigorous stirring, add a solution of methyl pivalate in anhydrous diethyl ether dropwise to the flask.
- After the addition is complete, slowly add pinacolone to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, cautiously quench the reaction by the slow addition of water.
- Separate the organic layer and wash the aqueous layer with diethyl ether.
- Combine the organic layers and acidify the aqueous layer with dilute hydrochloric acid.
- Extract the acidified aqueous layer with diethyl ether.
- Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by vacuum distillation to yield pure **Dipivaloylmethane**.

Keto-Enol Tautomerism

A key chemical property of **Dipivaloylmethane**, like other β -dicarbonyl compounds, is its existence as a mixture of keto and enol tautomers in equilibrium.^[7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is dependent on factors such as the solvent, temperature, and concentration.^[8]

Caption: Keto-enol tautomerism of **Dipivaloylmethane**.

The equilibrium between the keto and enol forms can be quantitatively studied using Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to the protons unique to each tautomer.^[9]

Experimental Protocol: Determination of Keto-Enol Equilibrium Constant by ^1H NMR

Materials:

- **Dipivaloylmethane**
- Deuterated solvent (e.g., CDCl_3)
- NMR tubes
- NMR spectrometer

Procedure:

- Prepare a solution of **Dipivaloylmethane** in the chosen deuterated solvent at a known concentration in an NMR tube.
- Acquire the ^1H NMR spectrum of the solution.
- Identify the signals corresponding to the methylene protons ($-\text{CH}_2-$) of the keto form and the vinyl proton ($-\text{CH}=$) of the enol form.

- Integrate the areas of these respective signals.
- Calculate the equilibrium constant (K_{eq}) using the following equation, where I_{enol} is the integral of the enol proton and I_{keto} is the integral of the keto protons:

$$K_{eq} = [\text{Enol}] / [\text{Keto}] = (I_{enol}) / (I_{keto} / 2)$$

Note: The integral of the keto methylene protons is divided by two as it represents two protons.

Spectral Data

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Dipivaloylmethane** shows distinct signals for the keto and enol forms. A representative spectrum would show:

- tert-Butyl protons (keto form): A singlet around 1.1-1.2 ppm.
- Methylene protons (-CH₂-) (keto form): A singlet around 3.5-3.6 ppm.
- tert-Butyl protons (enol form): A singlet at a slightly different chemical shift than the keto form, around 1.2-1.3 ppm.
- Vinyl proton (-CH=) (enol form): A singlet around 5.6-5.7 ppm.
- Enolic hydroxyl proton (-OH) (enol form): A broad singlet at a downfield chemical shift, typically >15 ppm, due to strong intramolecular hydrogen bonding.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum also provides evidence for the presence of both tautomers:

- Carbonyl carbon (C=O) (keto form): A signal in the downfield region, typically around 205-210 ppm.
- Methylene carbon (-CH₂-) (keto form): A signal around 55-60 ppm.

- Quaternary and methyl carbons of tert-butyl groups (keto and enol forms): Signals in the aliphatic region (25-45 ppm).
- Vinylic carbon (-C=) (enol form): Signals in the olefinic region (90-100 ppm).
- Carbonyl carbon of the enol form: A signal shielded relative to the keto form.

Infrared (IR) Spectroscopy

The IR spectrum of **Dipivaloylmethane** exhibits characteristic absorption bands for both the keto and enol forms:

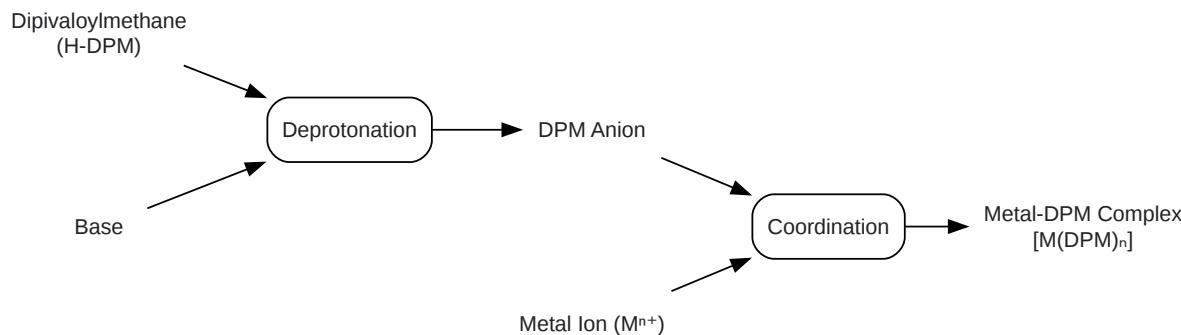
- Keto form: A strong C=O stretching vibration around 1710-1730 cm^{-1} .
- Enol form: A broad O-H stretching vibration due to the intramolecularly hydrogen-bonded hydroxyl group, typically in the range of 2500-3200 cm^{-1} . A C=C stretching vibration around 1600-1640 cm^{-1} , and a C=O stretching vibration (conjugated) at a lower frequency than the keto form, around 1600-1650 cm^{-1} .

UV-Vis Spectroscopy

Dipivaloylmethane exhibits UV absorption due to the electronic transitions within its chromophores. The keto form typically shows a weak $n \rightarrow \pi^*$ transition around 270-300 nm. The enol form, with its conjugated system, displays a stronger $\pi \rightarrow \pi^*$ transition at a longer wavelength, often above 300 nm. The exact λ_{max} and molar absorptivity are solvent-dependent.

Metal Complexation

A primary application of **Dipivaloylmethane** is its use as a bidentate ligand in coordination chemistry. It readily deprotonates to form the dipivaloylmethanate anion, which chelates to a wide variety of metal ions to form stable, often volatile, metal complexes.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the formation of a metal-DPM complex.

Experimental Protocol: Synthesis of a Lanthanide-Dipivaloylmethane Complex (General Procedure)

Materials:

- A lanthanide(III) chloride hydrate (e.g., $EuCl_3 \cdot 6H_2O$)
- **Dipivaloylmethane**
- Ethanol
- Ammonia solution or another suitable base
- Water

Procedure:

- Dissolve the lanthanide(III) chloride hydrate in ethanol.
- In a separate beaker, dissolve **Dipivaloylmethane** in ethanol.
- Slowly add the **Dipivaloylmethane** solution to the lanthanide salt solution with stirring.

- Adjust the pH of the mixture to around 6-7 by the dropwise addition of an ammonia solution to facilitate the deprotonation of the ligand and coordination to the metal ion.
- A precipitate of the lanthanide-**dipivaloylmethane** complex will form.
- Continue stirring the mixture for a period to ensure complete reaction.
- Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol and then with water to remove any unreacted starting materials and byproducts.
- Dry the resulting solid in a vacuum oven at a moderate temperature.
- The product can be further purified by recrystallization from a suitable organic solvent.

Conclusion

Dipivaloylmethane is a sterically hindered β -diketone with a rich chemistry dominated by its keto-enol tautomerism and its ability to form stable complexes with a wide range of metal ions. The bulky tert-butyl groups are key to the unique properties of its derivatives, particularly their volatility and stability. This guide has provided an in-depth overview of its fundamental chemical properties, along with detailed experimental protocols for its synthesis and the characterization of its key features, to aid researchers and professionals in its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Heptanedione, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 2. 2,2,6,6-Tetramethyl-3,5-heptanedione | 1118-71-4 [chemicalbook.com]
- 3. 3,5-Heptanedione, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 4. CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Dipivaloylmethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073088#what-are-the-chemical-properties-of-dipivaloylmethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com